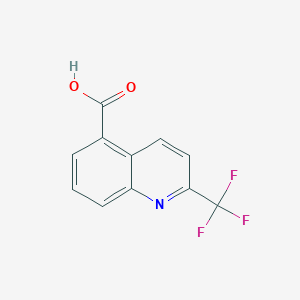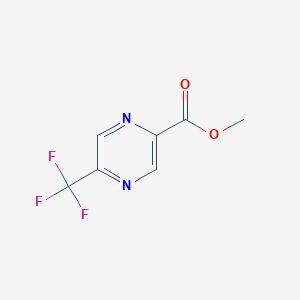
2-Fluoro-5-methylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-methylpyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and potential applications. The presence of both fluorine and amine groups in the pyridine ring imparts distinct reactivity and biological activity to the compound.
Mecanismo De Acción
Target of Action
It is structurally similar to 4-aminopyridine (4ap), which is a known potassium (k+) channel blocker . Potassium channels play a crucial role in maintaining the electrical activity of cells, particularly neurons, and their blockage can lead to enhanced impulse conduction .
Biochemical Pathways
Given its potential role as a k+ channel blocker, it could influence the propagation of action potentials in neurons, affecting neural communication and potentially leading to downstream effects on neurological function .
Pharmacokinetics
Its lipophilicity and basicity have been reported, which can influence its bioavailability . It has a logD of 0.664 ± 0.005 and a pKa of 7.46 ± 0.01 , suggesting it might be well-absorbed and distributed in the body.
Result of Action
If it acts similarly to 4ap, it could enhance impulse conduction in neurons, which could potentially improve neurological function .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-5-methylpyridin-4-amine, like its parent compound 4AP, is believed to bind to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction . This interaction with potassium channels suggests that this compound may interact with various enzymes, proteins, and other biomolecules involved in potassium channel regulation.
Cellular Effects
Given its similarity to 4AP, it may influence cell function by modulating potassium channel activity, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is likely related to its ability to block potassium channels. This blocking activity could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Metabolic Pathways
It is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, the enzyme responsible for the metabolism of 4AP .
Transport and Distribution
Given its lipophilicity, it may be able to cross cell membranes more readily than less lipophilic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylpyridin-4-amine can be achieved through several methods. One common approach involves the fluorination of 2-amino-5-methylpyridine. This can be done using reagents such as Selectfluor® or other fluorinating agents under controlled conditions . Another method involves the diazotization of substituted 2-aminopyridines followed by fluorination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced fluorinating reagents to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various arylated derivatives of this compound .
Aplicaciones Científicas De Investigación
2-Fluoro-5-methylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-aminopyridine: Another fluorinated pyridine derivative with similar potassium channel blocking properties.
2-Amino-5-fluoropyridine: A related compound used in the synthesis of various biologically active molecules.
Uniqueness
2-Fluoro-5-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and amine groups in the pyridine ring makes it particularly valuable in medicinal chemistry and imaging applications .
Propiedades
IUPAC Name |
2-fluoro-5-methylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWXBQZILQAFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)







![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)

![6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B6338020.png)


